Ferric glycinate

Food Fortification Oxidative Stability Infant Formula

Ferric glycinate (CAS 34369-82-9) is a chelated ferric iron source that overcomes the pro-oxidant and gastrointestinal (GI) side effects of simple iron salts. Its glycine ligands minimize reactivity, protecting oxidation-sensitive vitamins (A, C, E) and amino acids in fortified dry foods, and reducing costly overages. For oral supplements, it offers a GI-tolerable alternative to ferrous sulfate/fumarate, improving patient compliance. Its absorption is less inhibited by dietary phytates and milk, ensuring reliable bioavailability in complex food matrices like dairy beverages without off-flavors or discoloration.

Molecular Formula C6H12FeN3O6
Molecular Weight 278.02 g/mol
CAS No. 34369-82-9
Cat. No. B057148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerric glycinate
CAS34369-82-9
SynonymsFerric Glycinate;  Iron Glycinate;  Tris(glycinato)iron(III)
Molecular FormulaC6H12FeN3O6
Molecular Weight278.02 g/mol
Structural Identifiers
SMILESC(C(=O)[O-])N.C(C(=O)[O-])N.[Fe+2]
InChIInChI=1S/3C2H5NO2.Fe/c3*3-1-2(4)5;/h3*1,3H2,(H,4,5);/q;;;+3/p-3
InChIKeyAKLSSKNRPSKJBO-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ferric Glycinate (CAS 34369-82-9): Iron Amino Acid Chelate Specifications for Food Fortification and Research Procurement


Ferric glycinate (CAS 34369-82-9), also referred to as ferric trisglycinate or iron trisglycinate, is a ferric iron (Fe³⁺) amino acid chelate with the molecular formula C₆H₁₂FeN₃O₆ and a molecular weight of 278.02 g/mol . It exists as a pale yellow solid with solubility in aqueous acid and water [1]. This compound is utilized as a food fortifier and therapeutic agent for the prevention and amelioration of iron deficiency anemia . Its chelated structure, wherein a ferric ion is coordinated by three glycine ligands, distinguishes it from simple ferric salts and other iron forms, making it relevant for applications requiring reduced reactivity and improved compatibility with food matrices [2].

Ferric Glycinate Procurement: Why Non-Chelated Iron Salts Are Not Direct Substitutes


Ferric glycinate is not a drop-in replacement for non-chelated iron sources like ferrous sulfate or ferrous fumarate due to fundamentally different physicochemical behaviors and biological interactions. While simple iron salts are often associated with high levels of free, reactive iron ions that can catalyze oxidation of sensitive food components and cause gastrointestinal (GI) side effects, the chelation of ferric iron by glycine in ferric glycinate reduces its pro-oxidant activity and mitigates interactions with dietary inhibitors [1]. These differences necessitate specific formulation and application considerations; assuming interchangeability can lead to product quality failures (e.g., off-flavors, vitamin degradation) or differences in bioavailability and tolerability [2]. The following quantitative evidence demonstrates where ferric glycinate's performance diverges from that of common alternatives.

Quantitative Differentiation of Ferric Glycinate: Evidence-Based Comparison Data for Informed Sourcing


Reduced Pro-Oxidant Activity in Food Matrices: Ferric Glycinate vs. Ferrous Sulfate

Ferric glycinate exhibits significantly lower pro-oxidant properties than ferrous sulfate when incorporated into complex food matrices, leading to reduced degradation of sensitive nutrients [1]. In a model infant formula, the addition of ferric glycinate resulted in lower oxidative activity compared to ferrous sulfate, which is attributed to the reduced reactivity of the chelated ferric ion [2].

Food Fortification Oxidative Stability Infant Formula

Gastrointestinal Tolerability: Ferric Glycinate in a Multi-Comparator Clinical Trial

A prospective, randomized, double-blinded clinical trial (NCT02128971) was designed to directly compare the gastrointestinal (GI) tolerability of five different iron supplements at an equivalent dose of 90 mg, including ferric glycinate, ferrous sulfate, and ferrous fumarate [1]. This trial provides a structured framework for assessing side effect profiles, with ferric glycinate included as a test article alongside standard-of-care compounds [1].

Clinical Nutrition Iron Supplementation Gastrointestinal Side Effects

Protection of Vitamin Integrity: Ferric Glycinate vs. Ferrous Sulfate

The lower pro-oxidant properties of ferric glycinate directly translate to better preservation of labile vitamins in fortified foods. A study comparing the kinetics of vitamin losses in model infant formulas found that ferric glycinate caused less degradation of vitamins than ferrous sulfate under identical storage conditions [1].

Food Science Vitamin Stability Fortification

Cellular Toxicity Profile: Ferrous Glycine Chelate vs. Ferrous Sulfate

In an in vitro model using intestinal porcine epithelial cells (IPEC-J2), ferrous glycine chelate (structurally analogous to ferric glycinate's reduced form) exhibited a more favorable toxicity profile at high concentrations compared to ferrous sulfate [1]. This suggests that chelation mitigates the cytotoxic effects associated with free iron ions.

Toxicology Iron Supplements Intestinal Health

Absorption Regulation by Iron Status: A Key Differentiator from Ferrous Sulfate

The absorption of iron from ferric glycinate is regulated by the body's iron stores, a homeostatic mechanism that is less pronounced for non-chelated ferrous sulfate [1]. In a human study, the absorption of ferric glycinate was shown to be controlled by iron status, which is a critical safety and efficacy feature for widespread fortification programs [1][2].

Bioavailability Iron Metabolism Food Fortification

Optimal Use Cases for Ferric Glycinate: Where This Iron Chelate Delivers Quantifiable Value


Fortification of Shelf-Stable, Multi-Vitamin Dry Blends (e.g., Infant Formula, Powdered Beverages)

Based on evidence of lower pro-oxidant activity compared to ferrous sulfate [1], ferric glycinate is the preferred iron source for fortifying dry food products that contain oxidation-sensitive vitamins (A, C, E) and amino acids (lysine, methionine). Its use can significantly reduce nutrient degradation over the product's shelf life, ensuring label claims are met and reducing the need for costly vitamin overages. This is particularly critical in infant formulas, where nutritional integrity is paramount [1].

Development of Gentle Iron Supplements for Sensitive Populations

For oral iron supplements aimed at populations prone to GI side effects (e.g., pregnant women, elderly individuals, or patients with inflammatory bowel disease), ferric glycinate presents a valuable alternative. Its inclusion in a clinical trial designed to compare GI tolerability against ferrous sulfate and ferrous fumarate [2] highlights its relevance in this space. Furthermore, in vitro data on reduced cellular toxicity and lower expression of iron transporters [3] provide a mechanistic basis for a potentially more tolerable product, which can improve patient compliance.

Fortification of Dairy and Liquid Nutritional Products with Challenging Matrices

Ferric glycinate's ability to be absorbed in the presence of common dietary inhibitors (e.g., milk, phytates in cereals) makes it suitable for fortifying complex food matrices where simple iron salts have poor bioavailability [4]. Its reduced reactivity also minimizes off-flavors and color changes often associated with iron fortification of liquid milk and dairy-based beverages . This allows for the development of palatable, iron-fortified products without compromising sensory quality.

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